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Compound of Interest

Compound Name: Diethyl 2-ethoxymalonate

Cat. No.: B1590468

This guide provides an in-depth analysis of the spectroscopic data for diethyl
ethoxymethylenemalonate (CAS No. 87-13-8), a crucial reagent in various synthetic
applications, including the preparation of quinoline derivatives.[1] A thorough understanding of
its spectral characteristics is paramount for researchers, scientists, and drug development
professionals to ensure purity, confirm structural integrity, and monitor reaction progress. This
document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data of diethyl ethoxymethylenemalonate, offering expert interpretation
grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

Diethyl ethoxymethylenemalonate, with the IUPAC name diethyl 2-
(ethoxymethylidene)propanedioate, is a functionalized malonic ester.[2] Its structure
incorporates two diethyl ester groups and an ethoxymethylene substituent, rendering it a
versatile building block in organic synthesis.

Caption: Molecular structure of diethyl ethoxymethylenemalonate.

The following sections will dissect the *H NMR, 3C NMR, IR, and MS spectra of this
compound, providing both the raw data and a detailed interpretation of what each signal
signifies about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For diethyl ethoxymethylenemalonate, both *H and 3C NMR provide unambiguous
evidence for its structure. The data presented here is referenced from the Spectral Database
for Organic Compounds (SDBS).

'H NMR Spectroscopy

The *H NMR spectrum of diethyl ethoxymethylenemalonate exhibits distinct signals for the
ethoxy and methylene protons. The presence of a double bond and the influence of
electronegative oxygen atoms significantly impact the chemical shifts of the neighboring
protons.

Table 1: *H NMR Data for Diethyl Ethoxymethylenemalonate

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
8.03 S 1H =CH-O
4.29 q 2H -O-CHz2-CHs (ethoxy)
4.22 q 4H -O-CHz2-CHs (ester)
1.40 t 3H -O-CHz-CHs (ethoxy)
1.30 t 6H -O-CH2-CHs (ester)

Interpretation of the *H NMR Spectrum:

The most downfield signal at 8.03 ppm is a singlet, which is characteristic of the vinylic proton
(=CH-0). Its significant downfield shift is attributed to the deshielding effect of the adjacent
oxygen atom and the electron-withdrawing carbonyl groups.

The two quartets at 4.29 ppm and 4.22 ppm correspond to the methylene protons (-O-CHz-) of
the ethoxy and the two ester ethyl groups, respectively. The splitting into a quartet is due to
coupling with the adjacent methyl protons.

The triplets at 1.40 ppm and 1.30 ppm are assigned to the methyl protons (-CHs) of the ethoxy
and the two ester ethyl groups. The triplet pattern arises from coupling with the neighboring
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methylene protons.

'H NMR Signals
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Caption: Correlation of tH NMR signals to the molecular structure.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the different carbon environments within the

molecule.

Table 2: 13C NMR Data for Diethyl Ethoxymethylenemalonate
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Chemical Shift (8) ppm Assighment
166.5 C=0 (ester)
163.7 C=0 (ester)
159.9 =CH-O

109.8 =C(COOEt)2
68.8 -O-CH:z- (ethoxy)
60.8 -O-CHz- (ester)
15.1 -CHs (ethoxy)
14.2 -CHs (ester)

Interpretation of the 3C NMR Spectrum:

The two signals in the downfield region at 166.5 ppm and 163.7 ppm are characteristic of the
carbonyl carbons of the two ester groups. The signal at 159.9 ppm corresponds to the vinylic
carbon attached to the oxygen (=CH-O). The other vinylic carbon, substituted with the two ester
groups, appears at 109.8 ppm.

The signals for the methylene carbons of the ethoxy and ester groups are observed at 68.8
ppm and 60.8 ppm, respectively. The methyl carbons of the ethoxy and ester groups appear at
15.1 ppm and 14.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The IR spectrum of diethyl ethoxymethylenemalonate shows
characteristic absorption bands for the C=0, C=C, and C-O bonds.

Table 3: Major IR Absorption Bands for Diethyl Ethoxymethylenemalonate

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
2982 Medium C-H stretch (alkane)

C=0 stretch (a,B-unsaturated
1725 Strong

ester)
1645 Strong C=C stretch (conjugated)
1240 Strong C-O stretch (ester)
1140 Strong C-O stretch (ether)

Interpretation of the IR Spectrum:

The strong absorption band at 1725 cm~1 is indicative of the C=0 stretching vibration of the
a,B-unsaturated ester groups. The conjugation with the C=C double bond lowers the frequency
from that of a saturated ester (typically 1750-1735 cm™1).

The strong band at 1645 cm~1 is assigned to the C=C stretching vibration. Its intensity is
enhanced due to the conjugation with the carbonyl groups. The C-H stretching of the alkyl
groups is observed around 2982 cm~1.

The strong absorptions in the fingerprint region, particularly at 1240 cm~* and 1140 cm~1, are
characteristic of the C-O stretching vibrations of the ester and ether linkages, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Mass Spectral Data for Diethyl Ethoxymethylenemalonate
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miz Relative Intensity (%) Proposed Fragment
216 25 [M]* (Molecular ion)
171 100 [M - OEt]*

143 60 [M - COOEt]*

115 45 [M - COOEt - COJ*

29 55 [CH2CHs]*

Interpretation of the Mass Spectrum:

The molecular ion peak [M]* is observed at m/z 216, which corresponds to the molecular

weight of diethyl ethoxymethylenemalonate (C10H160s).

The base peak at m/z 171 results from the loss of an ethoxy radical ((\OCH2CHs, 45 amu), a
common fragmentation pathway for ethyl esters. The fragment at m/z 143 arises from the loss
of an ethoxycarbonyl radical (*\COOCH2CHs, 73 amu). Subsequent loss of a molecule of
carbon monoxide (CO, 28 amu) from this fragment leads to the ion at m/z 115. The peak at m/z
29 is due to the ethyl cation ([CH2CHs]™*).
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Caption: Proposed fragmentation pathway of diethyl ethoxymethylenemalonate.

Conclusion

The comprehensive analysis of the *H NMR, 13C NMR, IR, and Mass Spectrometry data
provides a detailed and self-validating spectroscopic profile of diethyl
ethoxymethylenemalonate. Each technique offers complementary information that, when
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synthesized, confirms the molecular structure and provides a benchmark for quality control and
reaction monitoring. This guide serves as a technical resource for scientists, enabling a deeper
understanding and confident application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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